molecular formula C16H14N6O B8454529 3-Amino-N-phenyl-6-(3-pyridylamino)pyrazine-2-carboxamide

3-Amino-N-phenyl-6-(3-pyridylamino)pyrazine-2-carboxamide

Cat. No. B8454529
M. Wt: 306.32 g/mol
InChI Key: ORWIFIIZCMUSOK-UHFFFAOYSA-N
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Patent
US08962631B2

Procedure details

tert-Butyl N-[5-bromo-3-[tert-butoxycarbonyl(phenyl)carbamoyl]pyrazin-2-yl]carbamate (60 mg, 0.1216 mmol), dicesium carbonate (118.9 mg, 0.3648 mmol), pyridin-3-amine (17.17 mg, 0.1824 mmol), 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-aniline (14.36 mg, 0.03648 mmol), 1,5-diphenylpenta-1,4-dien-3-one; palladium (11.14 mg, 0.01216 mmol) in toluene (06. mL) heated under microwave conditions at 130° C. for 30 minutes. The reaction mixture was filtered and the filtrate diluted with DCM (2 mL) and TFA (0.5 mL) was added. The resulting solution was stirred at ambient temperature for 30 minutes then concentrated in vacuo. The residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were collected and freeze-dried to give the title compound as an yellow solid (7 mg, 19% Yield). 1H NMR (400.0 MHz, DMSO) δ 9.99 (s, 1H), 9.86 (s, 1H), 9.12 (s, 1H), 8.30 (d, J=4.8 Hz, 1H), 8.20 (d, J=3.4 Hz, 2H), 7.75 (dd, J=7.7, 16.7 Hz, 3H), 7.41-7.37 (m, 2H), 7.22 (s, 1H) and 7.14 (t, J=7.4 Hz, 2H) ppm; MS (ES+) 307.
Name
tert-Butyl N-[5-bromo-3-[tert-butoxycarbonyl(phenyl)carbamoyl]pyrazin-2-yl]carbamate
Quantity
60 mg
Type
reactant
Reaction Step One
Name
dicesium carbonate
Quantity
118.9 mg
Type
reactant
Reaction Step Two
Quantity
17.17 mg
Type
reactant
Reaction Step Three
Quantity
14.36 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
11.14 mg
Type
catalyst
Reaction Step Six
Yield
19%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([C:16](=[O:31])[N:17](C(OC(C)(C)C)=O)[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:5]([NH:8]C(=O)OC(C)(C)C)=[N:6][CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[N:38]1[CH:43]=[CH:42][CH:41]=[C:40]([NH2:44])[CH:39]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1.C1(C=CC(=O)C=CC2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.[Pd]>[NH2:8][C:5]1[C:4]([C:16]([NH:17][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:31])=[N:3][C:2]([NH:44][C:40]2[CH:39]=[N:38][CH:43]=[CH:42][CH:41]=2)=[CH:7][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
tert-Butyl N-[5-bromo-3-[tert-butoxycarbonyl(phenyl)carbamoyl]pyrazin-2-yl]carbamate
Quantity
60 mg
Type
reactant
Smiles
BrC=1N=C(C(=NC1)NC(OC(C)(C)C)=O)C(N(C1=CC=CC=C1)C(=O)OC(C)(C)C)=O
Step Two
Name
dicesium carbonate
Quantity
118.9 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
17.17 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N
Step Four
Name
Quantity
14.36 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(N(C)C)C=CC=C1)C1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(C=CC1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
11.14 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with DCM (2 mL) and TFA (0.5 mL)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]
Duration
16 min
CUSTOM
Type
CUSTOM
Details
The fractions were collected
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC(=CN1)NC=1C=NC=CC1)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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